molecular formula C15H22N2O4S B5632447 N-(3,4-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

N-(3,4-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B5632447
M. Wt: 326.4 g/mol
InChI Key: OSBYCYPWGDRILY-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is of interest in various chemical and pharmaceutical fields due to its unique structure. This section focuses on its general aspects, including potential applications in synthesis and reactivity based on its functional groups and structural motifs.

Synthesis Analysis

Synthesis of similar methanesulfonamide derivatives often involves complex reactions that carefully introduce functional groups while preserving the integrity of the methanesulfonamide backbone. A study on the development of chemoselective N-acylation reagents discusses the systematic research on structure-reactivity relationships of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, highlighting methods that could be adapted for synthesizing compounds like N-(3,4-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide (Kondo et al., 2000).

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is crucial for understanding their chemical and physical properties. Studies on compounds like N-(3,4-dimethylphenyl)methanesulfonamide reveal specific conformational preferences and hydrogen bonding patterns that could predict the behavior of N-(3,4-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide in various environments (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

The chemical reactivity of methanesulfonamide derivatives is significantly influenced by their sulfonamide group, which can engage in various reactions, including nucleophilic substitutions and hydrogen bonding interactions. Research into the reactivity of similar compounds underlines the role of the methanesulfonyl group in facilitating chemical transformations (Kitz & Wilson, 1963).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are closely linked to their molecular configuration. The crystal structure of related compounds provides insight into the potential solid-state properties of N-(3,4-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, including its propensity for forming hydrogen-bonded dimers and ribbonlike structures (Gowda, Foro, & Fuess, 2007).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-12-4-5-14(10-13(12)2)17(22(3,19)20)11-15(18)16-6-8-21-9-7-16/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBYCYPWGDRILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide

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